2-Ethyl-5-((2-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
2-Ethyl-5-((2-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a 2-fluorophenyl group, a piperidine moiety, and an ethyl chain. Its molecular formula is C₁₉H₂₃FN₄OS (average mass: 374.478 g/mol), with a ChemSpider ID of 18434544 . The thiazolo-triazole scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and antimicrobial contexts, though specific biological data for this derivative remain uncharacterized in the provided evidence .
Properties
IUPAC Name |
2-ethyl-5-[(2-fluorophenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4OS/c1-2-14-20-18-23(21-14)17(24)16(25-18)15(22-10-6-3-7-11-22)12-8-4-5-9-13(12)19/h4-5,8-9,15,24H,2-3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFNEOJCGXICBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-((2-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of the Triazole Ring: The triazole ring can be constructed via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Coupling with Piperidine: The piperidine moiety is introduced through a nucleophilic substitution reaction, where the piperidine attacks an electrophilic carbon center on the intermediate compound.
Final Assembly: The final compound is assembled by coupling the thiazole and triazole intermediates under appropriate conditions, often involving a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control
Biological Activity
The compound 2-Ethyl-5-((2-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazole-triazole hybrid that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring fused with a triazole moiety. The presence of a piperidine group and a fluorophenyl substituent enhances its biological activity. The molecular formula is CHFNOS, indicating the presence of nitrogen, sulfur, and fluorine, which are often associated with bioactive compounds.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
Several studies have highlighted the anticancer potential of thiazole and triazole derivatives. The compound's structure suggests it may interact with specific cellular targets involved in cancer progression. For example:
- In vitro studies have demonstrated that certain thiazole derivatives inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis and cell cycle arrest.
- Mechanistic insights suggest that these compounds may modulate key signaling pathways such as PI3K/Akt and MAPK/ERK, which are critical for cell survival and proliferation.
Neuropharmacological Effects
The piperidine moiety in the compound may confer neuropharmacological properties. Compounds containing similar structures have been investigated for their effects on neurotransmitter systems, particularly regarding anxiety and depression models in animal studies.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes relevant to disease states:
- Dihydroorotate dehydrogenase (DHODH) : Some thiazole derivatives have been identified as potent inhibitors of DHODH, an enzyme involved in pyrimidine biosynthesis. This inhibition can impact rapidly dividing cells, such as those found in tumors or autoimmune diseases.
- Carbonic anhydrase : Certain structural analogs have shown promise as inhibitors of carbonic anhydrase, which is implicated in various physiological processes including acid-base balance and fluid secretion.
Study 1: Anticancer Activity
A study published in MDPI evaluated the anticancer activity of various thiazole derivatives. The results indicated that compounds with similar structural features to 2-Ethyl-5-((2-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibited significant cytotoxicity against multiple cancer cell lines with IC values less than those of established chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of thiazolo[3,2-b][1,2,4]triazol derivatives. The study found that these compounds showed promising activity against Gram-positive and Gram-negative bacteria as well as fungi .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The thiazolo[3,2-b][1,2,4]triazole core is structurally analogous to other triazole- and thiadiazole-containing heterocycles, which are well-documented for their bioactivity. Below is a comparative analysis based on structural motifs, synthesis, and reported activities:
Key Observations
Core Scaffold Differences :
- The triazolo-thiadiazole system (e.g., ) replaces the thiazole ring with a thiadiazole, altering electron distribution and hydrogen-bonding capacity. This modification correlates with enhanced antimicrobial activity compared to thiazolo-triazoles .
- The target compound’s thiazolo-triazole core is structurally closer to anti-inflammatory agents, as seen in derivatives reported by HETEROCYCLES .
The piperidinyl moiety in the target compound may improve CNS penetration, a feature absent in simpler aryl/alkyl analogues .
Synthetic Routes :
- The target compound’s synthesis likely involves multi-step protocols similar to those for triazolo-thiadiazoles, such as condensation with POCl₃ to activate carbonyl groups . However, specific details are unavailable in the evidence.
- Thiazolo-triazole derivatives in were synthesized via cyclization of thiosemicarbazides, a method adaptable to the target compound’s substituents.
Biological Activity Gaps: While triazolo-thiadiazoles in show confirmed antimicrobial activity, the target compound’s pharmacological profile remains unexplored.
Physicochemical Properties
Structural Insights
- The planar triazolothiadiazole ring in facilitates π-π stacking and C–H···π interactions, critical for crystallinity and receptor binding. The target compound’s thiazolo-triazole core may adopt similar planarity, but steric hindrance from the piperidinyl group could reduce stacking efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
